molecular formula C10H19ClN2O2 B1478925 2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one CAS No. 2098001-48-8

2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one

Cat. No.: B1478925
CAS No.: 2098001-48-8
M. Wt: 234.72 g/mol
InChI Key: ZGXULMKEVJGVHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one”, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antidepressant and Antianxiety Activities

  • A study by Kumar et al. (2017) explored the antidepressant and antianxiety properties of piperazine derivatives, including compounds similar to 2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one. They found that certain compounds significantly reduced immobility times in albino mice and exhibited notable antianxiety activity (J. Kumar et al., 2017).

Antidiabetic Potential

  • Research by Devine et al. (2020) studied a compound structurally related to this compound, focusing on its antidiabetic potential. They demonstrated improved solubility and maintained antidiabetic activity in a molecular complex with 2-hydroxypropyl-β-cyclodextrin (R. Devine et al., 2020).

Antimycobacterial Activity

  • A 2014 study by Jallapally et al. on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which are structurally related to the compound , revealed potent antimycobacterial activity against Mycobacterium tuberculosis (A. Jallapally et al., 2014).

Anti-Malarial Activity

  • A study conducted by Cunico et al. (2009) on piperazine derivatives, similar to this compound, showed anti-malarial activity. They investigated the crystal structures of active and nonactive derivatives, highlighting the importance of specific molecular features for generating activity (W. Cunico et al., 2009).

Antifungal Activity

  • Research by Upadhayaya et al. (2004) on optically active antifungal azoles, including piperazine derivatives, found significant antifungal activity against various fungal cultures. This suggests the potential of similar compounds in antifungal applications (R. Upadhayaya et al., 2004).

Synthesis and Characterization

  • Multiple studies focus on the synthesis and characterization of piperazine derivatives, highlighting their diverse applications in pharmacology and medicinal chemistry. These include studies on the crystal structure, synthesis methodology, and biological evaluation of similar compounds (Y. Miyata et al., 2004), (O. Okamoto et al., 2008).

Properties

IUPAC Name

2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-2-9(11)10(15)13-5-3-12(4-6-13)7-8-14/h9,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXULMKEVJGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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